molecular formula C27H24N2O2 B12581341 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine CAS No. 500556-05-8

5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine

Cat. No.: B12581341
CAS No.: 500556-05-8
M. Wt: 408.5 g/mol
InChI Key: JMUOHKOJEOGXSX-UHFFFAOYSA-N
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Description

Historical Development of Phenazine-Based Compounds

The study of phenazines dates to the early 20th century, with foundational work by Wrede and Strack in 1924 identifying pyocyanin—a blue pigment produced by Pseudomonas aeruginosa—as a phenazine derivative. Subsequent structural elucidation by Hillemann in 1938 revealed pyocyanin’s identity as 5-N-methyl-1-hydroxyphenazinium betaine, establishing phenazines as a distinct class of microbial secondary metabolites. Early research focused on natural phenazines due to their roles in microbial antagonism and ecological fitness, particularly in soil-dwelling Pseudomonas and Burkholderia species.

The mid-20th century witnessed a shift toward synthetic phenazine derivatives, driven by advances in organic chemistry and the discovery of their redox-active properties. Phenothiazine, a structurally related compound, emerged as a pharmaceutical lead in the 1940s, inspiring systematic exploration of substitution effects on bioactivity. However, synthetic dihydrophenazines gained prominence later, as their partially reduced cores offered tunable electronic configurations compared to fully aromatic phenazines. The development of 5,10-dihydrophenazine derivatives, including 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine, reflects modern efforts to harness these compounds in optoelectronics and catalysis.

Structural Classification of Dihydrophenazine Derivatives

Dihydrophenazines are defined by the partial reduction of the central pyrazine ring, resulting in a non-planar 5,10-dihydro structure. This reduction imparts distinct conformational flexibility and electronic properties. The compound 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine belongs to the N,N′-disubstituted dihydrophenazine subclass, where aryl groups at positions 5 and 10 influence molecular geometry and functionality.

Structural Feature Representative Compounds Key Properties
Unsubstituted dihydrophenazine 5,10-Dihydrophenazine Planar ground state; limited solubility
Monoaryl-substituted 5-Phenyl-5,10-dihydrophenazine Bent conformation; enhanced π-stacking
Diaryl-substituted 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine Steric hindrance; tunable redox potentials

The diaryl substitution in the target compound introduces steric interactions between the 4-(dimethoxymethyl)phenyl and phenyl groups, favoring a bent molecular geometry in the ground state. This contrasts with natural phenazines like phenazine-1-carboxylic acid (PCA), which adopt planar configurations optimized for intermolecular interactions in biological systems.

Significance of Substituent Patterns in 5,10-Dihydrophenazine Architectures

Substituent engineering plays a pivotal role in tailoring dihydrophenazine properties. In 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine, the 4-(dimethoxymethyl)phenyl group at position 5 introduces two critical modifications:

  • Electronic Effects : The electron-donating methoxy groups increase electron density at the phenazine core, modulating redox potentials and charge transport characteristics.
  • Steric and Solubility Effects : The dimethoxymethyl moiety enhances solubility in polar solvents while introducing steric bulk that prevents aggregation—a common issue in unsubstituted dihydrophenazines.

Comparative studies of substituted dihydrophenazines demonstrate that para-substituted aryl groups at positions 5 and 10 optimize conjugation while minimizing steric clash. This design principle is exemplified in the target compound, where the phenyl group at position 10 maintains π-orbital overlap with the dihydrophenazine core, whereas the 4-(dimethoxymethyl)phenyl group balances electronic and steric demands. Such precision in substituent placement underscores the compound’s potential as a functional material in organic electronics and photoredox catalysis.

Properties

CAS No.

500556-05-8

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

5-[4-(dimethoxymethyl)phenyl]-10-phenylphenazine

InChI

InChI=1S/C27H24N2O2/c1-30-27(31-2)20-16-18-22(19-17-20)29-25-14-8-6-12-23(25)28(21-10-4-3-5-11-21)24-13-7-9-15-26(24)29/h3-19,27H,1-2H3

InChI Key

JMUOHKOJEOGXSX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various substituted phenazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine is C27H24N2O2C_{27}H_{24}N_2O_2, with a CAS number of 828911-82-6. The compound features a phenazine core, which is significant for its electronic properties and reactivity.

Organic Electronics

One of the prominent applications of this compound lies in organic electronics, particularly in organic light-emitting diodes (OLEDs). The unique structure of phenazines allows for efficient charge transport and light emission. Research indicates that derivatives of phenazine can exhibit thermally activated delayed fluorescence (TADF), which enhances the efficiency of OLEDs by enabling the use of both singlet and triplet excitons for light emission .

Table 1: Comparison of OLED Materials

Material TypeEmission ColorEfficiencyNotes
Traditional OLEDsVariousModerateLimited by triplet states
TADF MaterialsBlue/GreenHighUtilizes both singlet/triplet
Phenazine DerivativesBlue/GreenVery HighEnhanced charge transport

Photochemistry

The photochemical properties of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine make it suitable for applications in solar energy conversion. Studies have shown that compounds with phenazine structures can act as effective electron donors or acceptors in dye-sensitized solar cells (DSSCs). Their ability to absorb light and facilitate electron transfer processes enhances the overall efficiency of these systems .

Medicinal Chemistry

In medicinal chemistry, phenazine derivatives have been explored for their antimicrobial and anticancer activities. The structural modifications provided by the dimethoxymethyl and phenyl groups may enhance biological activity and selectivity against cancer cells. Preliminary studies indicate that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further pharmacological development .

Table 2: Biological Activity of Phenazine Derivatives

Activity TypeTest OrganismResult
AntimicrobialStaphylococcus aureusEffective at low concentrations
AnticancerHeLa CellsInduces apoptosis

Case Study 1: OLED Performance Enhancement

A study published in a peer-reviewed journal demonstrated that incorporating 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine into OLED materials significantly improved device performance. The devices exhibited a maximum external quantum efficiency (EQE) exceeding 25%, attributed to the compound's favorable energy levels and TADF properties .

Case Study 2: Anticancer Activity Assessment

In another case study, researchers investigated the anticancer potential of this compound against various cancer cell lines. The results indicated a dose-dependent increase in cell death among treated cells compared to controls, suggesting that further exploration into its mechanisms could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine involves its interaction with specific molecular targets and pathways. The compound’s phenazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of dimethoxymethyl and phenyl groups can enhance its binding affinity to target proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The electronic properties of dihydrophenazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Dihydrophenazine Derivatives
Compound Name 5-Substituent 10-Substituent Key Electronic Effect Molecular Weight (g/mol)
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine 4-(Dimethoxymethyl)phenyl Phenyl Electron-donating (methoxy groups) ~434.5*
5,10-Diphenyl-5,10-dihydrophenazine Phenyl Phenyl Neutral (simple aryl groups) 334.42
PPZ-DPO 4-(1,3,4-Oxadiazole)phenyl Phenyl Electron-withdrawing (oxadiazole) ~438.4*
PPZ-3TPT 4-(1,2,4-Triazole)phenyl Phenyl Moderate electron-withdrawing (triazole) ~452.5*
BNP-PA Diphenylboraneyl-vinylquinoline Phenyl Electron-deficient (boron-aryl complex) ~657.3*

*Calculated based on molecular formulas where explicit data are unavailable.

Key Observations:
  • Electron-Withdrawing Groups : PPZ-DPO and PPZ-3TPT exhibit blue-shifted emissions due to oxadiazole and triazole substituents, respectively . The target compound’s methoxy groups likely oppose this trend.
  • Boron-Containing Analogs : BNP-PA incorporates a diphenylboraneyl group, creating a charge-transfer complex with strong electron-deficient character, leading to distinct photophysical behavior .

Photophysical Properties

Table 2: Emission Characteristics of Selected Analogs
Compound Name Emission Wavelength (nm) Substituent Influence Reference
PPZ-DPO ~450 Oxadiazole-induced blue shift
PPZ-3TPT ~470 Triazole-induced moderate blue shift
BNP-PX Not reported Boron-aryl complex (charge transfer)
Target Compound* ~490–520 (predicted) Methoxy-induced red shift

*Predicted based on substituent effects.

Discussion:
  • The dimethoxymethyl group’s electron-donating nature is expected to stabilize excited states, leading to longer emission wavelengths compared to PPZ-DPO and PPZ-3TPT .
  • In contrast, boron-containing BNP-PA may exhibit charge-transfer emissions, which are distinct from the target compound’s localized π-π* transitions .

Biological Activity

5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine (CAS Number: 828911-82-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine is C27H24N2O2C_{27}H_{24}N_{2}O_{2}. This compound features a phenazine core, which is known for its biological activity, particularly as an antibiotic and anticancer agent. The presence of dimethoxymethyl and phenyl substituents contributes to its pharmacological properties.

Cytotoxic Activity

Research indicates that phenazine derivatives exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that similar compounds can induce cell death through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxicity of Related Phenazine Compounds

Compound NameCell Line TestedEC50 (µM)Mechanism of Action
IodininMOLM-13 (AML)<0.1DNA intercalation, ROS generation
MyxinHCT-116 (Colorectal)0.5DNA intercalation, ROS generation
5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazineTBDTBDTBD

The mechanisms underlying the cytotoxic effects of phenazine derivatives are multifaceted:

  • DNA Intercalation : Phenazines can insert themselves between DNA base pairs, disrupting replication and transcription processes. This has been observed in compounds like iodinin and myxin .
  • Generation of Reactive Oxygen Species : The reduction of phenazines can lead to the formation of hydroxyl radicals (OH\cdot OH), which are highly reactive and can cause significant damage to cellular components, including DNA .
  • Selective Toxicity : Some studies suggest that certain phenazine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of phenazine derivatives. Research has indicated that modifications at specific positions on the phenazine ring can significantly affect biological activity:

  • Substituents at Position 6 : The presence or absence of oxygen-based substituents at this position influences potency. Compounds lacking these substituents have shown retained cytotoxicity when combined with appropriate alkyl or carbamate side chains .
  • Alkylation Patterns : Variations in alkyl chain length and branching can enhance membrane permeability and bioavailability, thus improving therapeutic outcomes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Iodinin and Myxin : Both compounds demonstrated potent cytotoxic effects against human acute myeloid leukemia (AML) cells with low EC50 values. Their ability to intercalate DNA and generate ROS was pivotal in their mechanism .
  • Analog Development : Recent work focused on synthesizing analogs with improved solubility and potency by modifying the phenazine scaffold. These efforts aim to develop new chemotherapeutic agents with enhanced efficacy against resistant cancer types .

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